N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide” is a complex organic compound . It belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could include a variety of processes, such as the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions . The reaction conditions and the specific reactants used would depend on the desired final product and the specific synthetic strategy employed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its reduced basicity and less reactivity compared to its chlorinated and brominated analogues . Its molecular weight is less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Scientific Research Applications
Imaging Serotonin Receptors in Alzheimer's Disease
N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide derivatives have been utilized as molecular imaging probes, specifically targeting serotonin 1A (5-HT(1A)) receptors. A study involving Alzheimer's disease patients used one such compound in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities. This application highlights the potential of these compounds in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).
Antineoplastic Applications in Chronic Myelogenous Leukemia
Compounds structurally related to this compound have been evaluated for their antineoplastic properties, particularly in the context of chronic myelogenous leukemia (CML). Flumatinib, an antineoplastic tyrosine kinase inhibitor, showed promising results in Phase I clinical trials for CML treatment. The study identified the main metabolic pathways of flumatinib in humans after oral administration, which is crucial for optimizing dosage and understanding drug interactions (Gong et al., 2010).
Development of Antipsychotic Agents
Research on heterocyclic analogues of 1192U90 led to the evaluation of several compounds as potential antipsychotic agents. These studies focused on their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, aiming to find effective treatments with minimal extrapyramidal side effects. The identification of compounds with potent in vivo activities highlights the therapeutic potential of benzamide derivatives in psychiatry (Norman et al., 1996).
Influenza A Virus (H5N1) Antiviral Activity
A study on benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable antiavian influenza virus activity. This research introduces a new route to the synthesis of these compounds and highlights their potential in combating viral infections, including strains of the influenza A virus subtype H5N1. The identification of compounds with significant antiviral activities paves the way for the development of new antiviral drugs (Hebishy et al., 2020).
Future Directions
Properties
IUPAC Name |
N-[5-fluoro-2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O2/c26-18-9-10-20-19(16-18)22(29-24(32)17-6-2-1-3-7-17)23(28-20)25(33)31-14-12-30(13-15-31)21-8-4-5-11-27-21/h1-11,16,28H,12-15H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKZVBBMSDTPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(N3)C=CC(=C4)F)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.